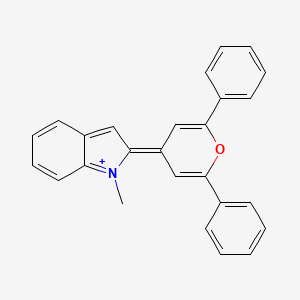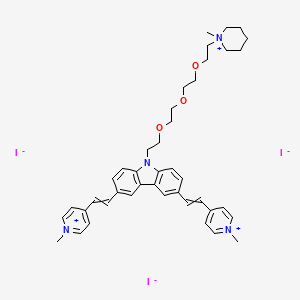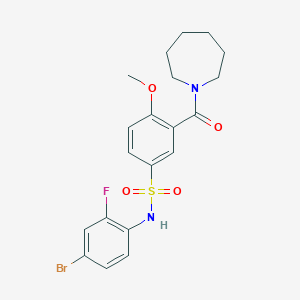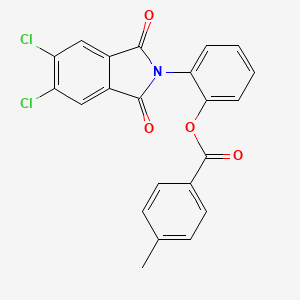
4-(1-methyl-1H-indol-2-yl)-2,6-diphenylpyranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium is a complex organic compound that features an indole moiety fused with a pyran ring. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The subsequent steps involve the formation of the pyran ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the multi-step reactions efficiently. The use of high-throughput screening and optimization of reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium involves its interaction with various molecular targets. The indole moiety can bind to specific receptors in the body, modulating signaling pathways and exerting biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with similar biological activities.
1-methylindole: A methylated derivative of indole with enhanced stability.
2,6-diphenylpyran: A compound with a similar pyran ring structure but lacking the indole moiety.
Uniqueness
4-(1-methylindol-2-yl)-2,6-diphenyl-1??-pyran-1-ylium is unique due to the combination of the indole and pyran rings, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions and applications compared to simpler indole or pyran derivatives .
Properties
Molecular Formula |
C26H20NO+ |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(2,6-diphenylpyran-4-ylidene)-1-methylindol-1-ium |
InChI |
InChI=1S/C26H20NO/c1-27-23-15-9-8-14-21(23)16-24(27)22-17-25(19-10-4-2-5-11-19)28-26(18-22)20-12-6-3-7-13-20/h2-18H,1H3/q+1 |
InChI Key |
VRXWCJJSISJCFL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC1=C3C=C(OC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)


![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12468880.png)
![{Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)
![Propan-2-yl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B12468900.png)
![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)

![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol](/img/structure/B12468917.png)

![N-{4-[4-benzyl-5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B12468921.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12468939.png)
![2-Oxo-2-phenylethyl 4-({5-[2-(4-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468943.png)
